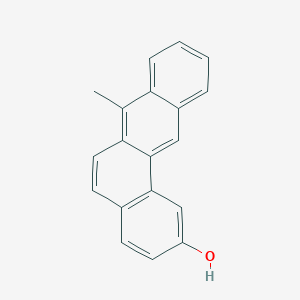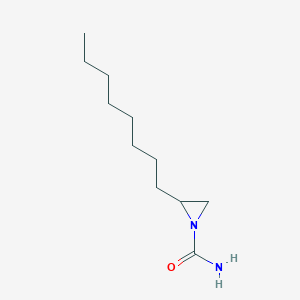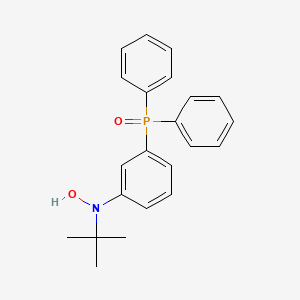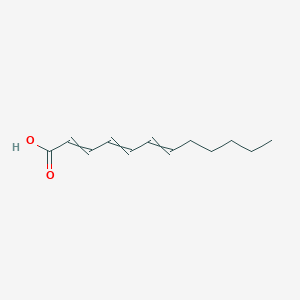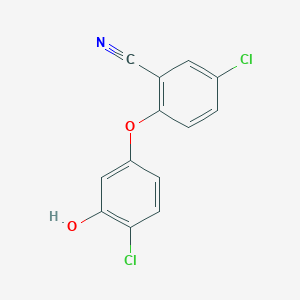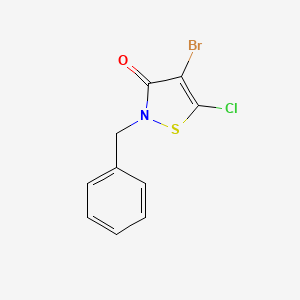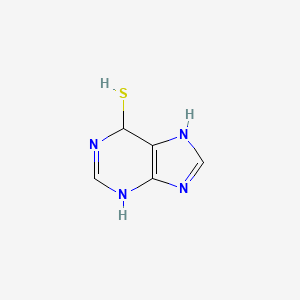
6,7-dihydro-3H-purine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-3H-purine-6-thiol, also known as purine-6-thiol, is a thiol derivative of purine. It is a tautomer of mercaptopurine, a well-known antileukemic agent. This compound has significant biological and pharmacological properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 6,7-dihydro-3H-purine-6-thiol typically involves the reaction of 6-chloropurine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6,7-Dihydro-3H-purine-6-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dihydro-3H-purine-6-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dihydro-3H-purine-6-thiol involves its conversion to active metabolites that inhibit purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioguanilyic acid (TGMP). This metabolite interferes with DNA and RNA synthesis, ultimately inducing apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
6,7-Dihydro-3H-purine-6-thiol is similar to other purine derivatives such as:
Mercaptopurine: A direct tautomer of this compound, used in the treatment of leukemia.
Thioguanine: Another purine analogue with antineoplastic properties, used in the treatment of acute nonlymphocytic leukemia.
The uniqueness of this compound lies in its specific tautomeric form and its distinct biological activities, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
68206-96-2 |
|---|---|
Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
6,7-dihydro-3H-purine-6-thiol |
InChI |
InChI=1S/C5H6N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,5,10H,(H,6,7)(H,8,9) |
InChI Key |
MMYNJYDWTYJEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(N=CN2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)

